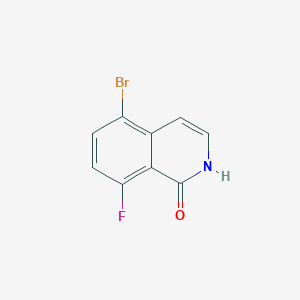

5-Bromo-8-fluoroisoquinolin-1(2H)-one

CAS No.:

Cat. No.: VC13439659

Molecular Formula: C9H5BrFNO

Molecular Weight: 242.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrFNO |

|---|---|

| Molecular Weight | 242.04 g/mol |

| IUPAC Name | 5-bromo-8-fluoro-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C9H5BrFNO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-4H,(H,12,13) |

| Standard InChI Key | OPESYULZMXGCPX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=CNC(=O)C2=C1F)Br |

| Canonical SMILES | C1=CC(=C2C=CNC(=O)C2=C1F)Br |

Introduction

Chemical and Physical Properties

The molecular formula of 5-bromo-8-fluoroisoquinolin-1(2H)-one is C₉H₅BrFNO, with a molecular weight of 242.04 g/mol. Key physicochemical properties inferred from analogous compounds include:

The planar aromatic structure facilitates π-π stacking interactions, while the electron-withdrawing effects of bromine and fluorine influence reactivity .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 5-bromo-8-fluoroisoquinolin-1(2H)-one involves multi-step strategies, often combining electrophilic substitution and directed functionalization:

-

Bromination of Isoquinolinone Precursors:

-

Fluorination via Directed ortho-Lithiation:

-

One-Pot Bromo-Fluoro Functionalization:

Industrial-Scale Considerations

-

Continuous Flow Reactors: Enhance yield (up to 85%) and purity by precise control of reaction parameters .

-

Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc) .

Applications in Drug Discovery

Lead Optimization

-

Structural Modifications:

Case Studies

-

Antiviral Screening: Isoquinolinones with fluoro-bromo substitutions show 50% effective concentration (EC₅₀) of 0.2–0.6 µM against influenza strains .

-

Enzyme Inhibition: Ki values of <20 pM for WD40-repeat protein interactions .

Challenges and Future Directions

-

Synthetic Complexity: Sequential halogenation requires stringent temperature control to avoid dihalogenated byproducts .

-

Toxicity Profile: Acute toxicity observed in murine models at >3 mg/kg doses .

-

Research Gaps:

-

Detailed pharmacokinetic studies (e.g., oral bioavailability).

-

Target-specific mechanistic investigations (e.g., kinase profiling).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume